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molecular formula C11H12N2O2 B8347695 N-[2-(hydroxymethyl)-1H-indol-5-yl]acetamide CAS No. 199806-03-6

N-[2-(hydroxymethyl)-1H-indol-5-yl]acetamide

Cat. No. B8347695
M. Wt: 204.22 g/mol
InChI Key: AGGOVGFFKSDJOK-UHFFFAOYSA-N
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Patent
US05843937

Procedure details

To a solution of 14 (200 mg, 1.25 mmol), dimethylaminopyridine (20 mg) and triethylamine (0.94 mL) in THF cooled to 0° C. was added a solution of acetyl chloride (0.30 mL, 4.16 mmol) in THF (5 mL) dropwise. The reaction mixture was allowed to warm up to room temperature and stirred for 3 h. THF was removed in vacuo and ethyl acetate (40 mL) was added. The solution was washed with water (20 mL×2). The solution was dried using sodium sulfate and solvent was removed in vacuo. The residue was dissolved in methanol (5 mL) and 3N NaOH solution(1 mL) was added. The reacted was allowed to proceed overnight. The reaction mixture was evaporated and water (10 mL) was added. The product was extracted with ethyl acetate (30 mL×3) and the solvent was removed in vacuo. The product was crystallized in acetate and washed with ether. 128 mg (50% yield) of grew powder 15 was obtained. mp: 161° C. 1H NMR (DMSO-d6, ppm): 10.84 (s, 1 H, NH), 9.62 (s, 1 H, NH), 7.75 (d, 1 H, J=2.1 Hz, Ar--H), 7.22-7.10 (m, 2 H, Ar--H), 6.20 (s, 1 H, Ar--H), 6.43-6.40 (dd, 1 H, J=2.4, 8.5 Hz, Ar--H), 5 5.18-5.15 (t, 1 H, J=5.5 Hz, OH), 4.57-4.56 (d, 2 H, J=5.4 Hz, CH2OH), 2.01 (s, 3 H, CH3), Anal. (C11H12N2O2), C, H, N.
Name
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][OH:12])=[CH:5]2.CN(C1C=CC=CN=1)C.C(N(CC)CC)C.[C:29](Cl)(=[O:31])[CH3:30]>C1COCC1>[NH:1]([C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6]([CH2:11][OH:12])=[CH:5]2)[C:29]([CH3:30])=[O:31]

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
NC=1C=C2C=C(NC2=CC1)CO
Name
Quantity
20 mg
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
0.94 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.3 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
THF was removed in vacuo and ethyl acetate (40 mL)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
The solution was washed with water (20 mL×2)
CUSTOM
Type
CUSTOM
Details
The solution was dried
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol (5 mL)
ADDITION
Type
ADDITION
Details
3N NaOH solution(1 mL) was added
WAIT
Type
WAIT
Details
to proceed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
water (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (30 mL×3)
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The product was crystallized in acetate
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N(C(=O)C)C=1C=C2C=C(NC2=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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